An In-depth Technical Guide to Bromopentacarbonylmanganese(I)
An In-depth Technical Guide to Bromopentacarbonylmanganese(I)
Disclaimer: The compound "MN-05" is not a standard chemical identifier found in the public domain. Based on available scientific literature, this guide assumes the query refers to the manganese complex designated "Mn-5" in certain research, which corresponds to Bromopentacarbonylmanganese(I) .
Overview and Chemical Identity
Bromopentacarbonylmanganese(I), with the chemical formula [MnBr(CO)₅], is an organometallic coordination compound. It features a central manganese atom in the +1 oxidation state coordinated to five carbonyl (CO) ligands and one bromine atom in a pseudo-octahedral geometry.[1] This compound is a stable, commercially available reagent that serves as a valuable precursor in the synthesis of other manganese complexes and as a highly effective precatalyst in various organic transformations, most notably in the oxidation of silanes.[2][3] It is typically a yellow to orange crystalline powder, soluble in many organic solvents, but is sensitive to air and moisture, requiring handling under inert atmospheres and cold storage conditions.[1][4][5]
Chemical Structure and Properties
The key identifiers and physicochemical properties of Bromopentacarbonylmanganese(I) are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | Bromopentacarbonylmanganese | [1] |
| Synonyms | Manganese pentacarbonyl bromide, Pentacarbonylbromomanganese | [1][6] |
| CAS Number | 14516-54-2 | [6] |
| Molecular Formula | C₅BrMnO₅ | [7] |
| Molecular Weight | 274.89 g/mol | [6] |
| Appearance | Yellow to orange powder or crystals | [4][8] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Soluble in organic solvents | [4][9] |
| Sensitivity | Air and moisture sensitive | [5] |
Key Applications and Experimental Protocols
Bromopentacarbonylmanganese(I) is a versatile compound utilized in both stoichiometric and catalytic chemical synthesis.
Precatalyst for Selective Oxidation of Silanes
A primary application of [MnBr(CO)₅] is as a precatalyst for the highly selective oxidation of hydrosilanes to silanols, using water as a green oxidant.[2][3] This method is advantageous as it operates under neutral conditions, avoids the formation of undesired siloxane byproducts, and generates hydrogen gas (H₂) as the only stoichiometric byproduct.[2][3] The system is effective for a wide range of primary and secondary silanes and has demonstrated high turnover frequencies.[2][10]
The following is a representative protocol derived from published literature for the catalytic oxidation of a silane using [MnBr(CO)₅].
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Preparation: In a controlled atmosphere (e.g., a glovebox), add the desired silane substrate (e.g., PhMe₂SiH, 1.0 mmol), the solvent (e.g., Tetrahydrofuran (THF), 2 mL), and a magnetic stir bar to a reaction vessel.
-
Catalyst Introduction: Add Bromopentacarbonylmanganese(I) [MnBr(CO)₅] (e.g., 2 mol%, 0.02 mmol).
-
Reaction Initiation: Add deionized water (H₂O) as the oxidant (e.g., 1.5 equivalents).
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 35-70°C).[11]
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 1-24 hours). The reaction progress can be monitored using techniques such as FT-IR spectroscopy to observe the disappearance of the Si-H bond and NMR spectroscopy (¹H, ²⁹Si) to confirm product formation.[2]
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Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure, and the resulting residue can be purified by column chromatography to isolate the desired silanol product.
Precursor for Synthesis of Manganese Carbonyl Complexes
[MnBr(CO)₅] is a common starting material for synthesizing other manganese carbonyl complexes, such as those containing α-diimine ligands.[12] These reactions typically involve the substitution of one or more carbonyl ligands.
-
Reactant Preparation: Prepare a slurry of [MnBr(CO)₅] (1.0 equivalent) in a suitable solvent like dichloromethane.[12]
-
Ligand Addition: Add the desired α-diimine ligand (e.g., 1,10-phenanthroline, ~1.0 equivalent) to the slurry.[12]
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 18-20 hours).[12]
-
Isolation: Reduce the solvent volume under vacuum. The product can then be precipitated by adding a less-polar solvent such as diethyl ether or hexanes and cooling.[12]
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Purification: The resulting solid product is filtered, washed, and can be further purified by recrystallization.[12]
Catalytic Pathway in Silane Oxidation
Spectroscopic and kinetic studies have elucidated a plausible mechanism for the [MnBr(CO)₅]-catalyzed oxidation of silanes.[2] The process is initiated by the activation of the precatalyst, leading into a catalytic cycle where the active species is believed to be a cationic tricarbonyl manganese(I) unit.[2][10][13]
The proposed catalytic cycle involves the following key steps:
-
Activation: The precatalyst [MnBr(CO)₅] reacts with the hydrosilane (R₃SiH) to form a manganese hydride species, likely [MnH(CO)₃(L)₂] (where L is a solvent molecule), and bromosilane (R₃SiBr).[2]
-
Hydrolysis: The generated bromosilane rapidly hydrolyzes with water to produce the final silanol product (R₃SiOH) and hydrobromic acid (HBr).
-
Hydrogen Evolution: The manganese hydride intermediate is protonated by the HBr, which regenerates the active cationic manganese catalyst and releases molecular hydrogen (H₂).[2]
Caption: Proposed catalytic cycle for silane oxidation using [MnBr(CO)₅].
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. MANGANESE PENTACARBONYL BROMIDE | 14516-54-2 [chemicalbook.com]
- 5. Bromopentacarbonylmanganese(I) | Pentacarbonylbromomanganese(I) | BrMn(CO)5 – Ereztech [ereztech.com]
- 6. scbt.com [scbt.com]
- 7. strem.com [strem.com]
- 8. Bromopentacarbonylmanganese | C5BrMnO5- | CID 10978692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromopentacarbonylmanganese(I) | CAS#:14516-54-2 | Chemsrc [chemsrc.com]
- 10. Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. MnBr(CO)5: a commercially available highly active catalyst for olefin hydrosilylation under ambient air and green conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
